molecular formula C4H11NO2 B3046390 1-Propanol, 2-(aminooxy)-2-methyl- CAS No. 123972-36-1

1-Propanol, 2-(aminooxy)-2-methyl-

Cat. No. B3046390
CAS RN: 123972-36-1
M. Wt: 105.14 g/mol
InChI Key: UKQGSVWBONLFAR-UHFFFAOYSA-N
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Description

“1-Propanol, 2-amino-” is an organic compound with the formula CH3CH(OH)CH2NH2 . It is an amino alcohol . The term isopropanolamine may also refer more generally to the additional homologs diisopropanolamine (DIPA) and triisopropanolamine (TIPA) .


Synthesis Analysis

“1-Aminopropan-2-ol” can be prepared by the addition of aqueous ammonia to propylene oxide . In another study, a novel chemical looping approach for propan-1-ol production from propylene was investigated .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 2-amino-” is also available as a 2d Mol file or as a computed 3d SD file . The 3d structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The hydrogen atoms (protons) of propan-2-ol occupy 3 different chemical environments so that the low resolution NMR spectra should show 3 peaks of different H-1 NMR chemical shifts .


Physical And Chemical Properties Analysis

“1-Aminopropan-2-ol” is a liquid with an ammonia-like odor . It has a density of 0.973 g/mL at 18 °C . It has a melting point of 1.74 °C and a boiling point of 159.46 °C . It is soluble in water and also soluble in alcohol, ether, acetone, benzene, CCl4 .

Mechanism of Action

“1-Aminopropan-2-ol” is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes . It is an intermediate in the synthesis of a variety of pharmaceutical drugs .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs are the respiratory system, central nervous system (CNS) .

Future Directions

Racemic 1-aminopropan-2-ol is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes . It is an intermediate in the synthesis of a variety of pharmaceutical drugs . This suggests that there could be future research directions in improving the synthesis process or finding new applications for this compound.

properties

IUPAC Name

2-aminooxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(2,3-6)7-5/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGSVWBONLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558561
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)-2-methylpropan-1-ol

CAS RN

123972-36-1
Record name 2-(Aminooxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-(aminooxy)-2-methyl-
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Reactant of Route 6
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